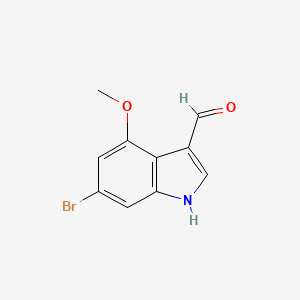

6-bromo-4-methoxy-1H-indole-3-carbaldehyde

Descripción general

Descripción

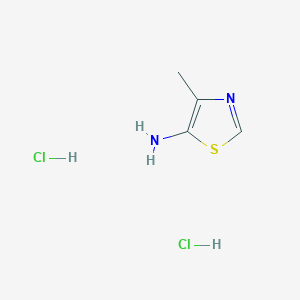

6-Bromo-4-methoxy-1H-indole-3-carbaldehyde is a chemical compound with the molecular formula C10H8BrNO2 . It has a molecular weight of 254.08 g/mol . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .

Synthesis Analysis

The synthesis of 6-bromo-4-methoxy-1H-indole-3-carbaldehyde involves several steps. One method starts with 6-bromo-4-methoxy-lH-indole, to which (chloromethylene)dimethylammonium chloride is added. The mixture is stirred at room temperature for 24 hours. Then, water and 10 N aqueous NaOH are added, and the mixture is heated at reflux for 1 hour. The resulting precipitate is collected by filtration to yield 6-bromo-4-methoxy-lH-indole-3-carbaldehyde .Molecular Structure Analysis

The InChI code for 6-bromo-4-methoxy-1H-indole-3-carbaldehyde is 1S/C10H8BrNO2/c1-14-9-3-7(11)2-8-10(9)6(5-13)4-12-8/h2-5,12H,1H3 .Chemical Reactions Analysis

Indole-3-carbaldehyde, a related compound, has reactivity typical of aromatic aldehydes. It can be easily oxidized to indole-3-carboxylic acid and can condense with nitromethane in a Henry reaction to give 3-nitrovinyl indole .Physical And Chemical Properties Analysis

The compound is a solid at room temperature . The storage temperature is normal, and it should be kept in a dark place under an inert atmosphere .Aplicaciones Científicas De Investigación

Molecular Structure and Interactions

6-bromo-4-methoxy-1H-indole-3-carbaldehyde and its derivatives are widely studied for their unique molecular structures and the interactions they exhibit. Molecules like 5-bromo-1H-indole-3-carbaldehyde 3-methoxy-benzoylylhydrazone are known to form specific hydrogen-bonded structures, which can be linked further into ribbons, indicating potential in crystallography and material science (Ali, Halim, & Ng, 2005). Similarly, the synthesis of furano[2,3-g]indoles from activated indoles like 3-(4-Chlorophenyl)-6-hydroxy-4-methoxy-1-(toluene-4-sulfonyl)indole-7-carbaldehyde shows the potential of these compounds in generating new molecular structures with potential applications in pharmacology and material science (Pchalek, Kumar, & Black, 2021).

Synthesis and Chemical Reactions

The compound serves as a building block in various chemical reactions. Its utility in nucleophilic substitution reactions, where it acts regioselectively with different types of nucleophiles, underscores its versatility in chemical synthesis (Yamada et al., 2012). Moreover, the synthesis of 4,7-indoloquinones from related compounds like indole-7-carbaldehydes highlights the compound's role in creating complex molecules with potential applications in various fields, including medicinal chemistry (Alamgir et al., 2008).

Biological Activities and Applications

The derivatives of 6-bromo-4-methoxy-1H-indole-3-carbaldehyde show promising biological activities. For instance, indole-3-carbaldehyde semicarbazone derivatives have been synthesized and characterized, demonstrating notable antibacterial activities against various strains, indicating potential applications in developing new antimicrobial agents (Carrasco et al., 2020). In another study, the antiproliferative potency of new indole derivatives derived from 1H-indole-3-carbaldehyde towards cancer cell lines was investigated, showing significant in-vitro antiproliferative activity and indicating potential in cancer treatment (Fawzy et al., 2018).

Material Science and Nanotechnology

The compound and its derivatives are also being explored in the field of material science and nanotechnology. For instance, the green and sustainable synthesis of knoevenagel condensed products of indole-3-carbaledehydes highlights not only the compound's chemical versatility but also its role in promoting eco-friendly synthesis methods, which are crucial in material science and nanotechnology (Madan, 2020).

Safety And Hazards

Propiedades

IUPAC Name |

6-bromo-4-methoxy-1H-indole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO2/c1-14-9-3-7(11)2-8-10(9)6(5-13)4-12-8/h2-5,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFMRFSNEGLWMFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=C1C(=CN2)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-bromo-4-methoxy-1H-indole-3-carbaldehyde | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(Aminomethyl)-3-methylbutyl]benzene hydrochloride](/img/structure/B1449101.png)

![2-[3-(4-Fluoro-3-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride](/img/structure/B1449110.png)

![7-Bromo-1-chloropyrrolo[1,2-a]pyrazine](/img/structure/B1449113.png)

![[2-(2-Bromo-4-methylphenoxy)ethyl]methylamine hydrochloride](/img/structure/B1449119.png)

![5H,6H,7H,8H-imidazo[1,5-a]pyridin-7-amine dihydrochloride](/img/structure/B1449122.png)